molecular formula C8H12Cl2FN3 B6351081 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride CAS No. 1417357-38-0

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride

Cat. No. B6351081
CAS RN: 1417357-38-0
M. Wt: 240.10 g/mol
InChI Key: NJJYFPVQQUJODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride (2-Cl-DEFP) is an organic compound with a molecular formula of C6H11ClFN2. It is a white crystalline solid with a melting point of 169-171°C. 2-Cl-DEFP is used as a reagent for the synthesis of a variety of organic compounds, and has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals and materials. It has also been studied for its potential applications in biochemistry, as a catalyst for organic reactions, and as a fluorescent probe for the detection and quantification of biomolecules.

Advantages and Limitations for Lab Experiments

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize and purify. It is also a relatively inexpensive reagent, making it a cost-effective choice for laboratory use. However, this compound can be toxic if ingested or inhaled in large quantities, and should be handled with care.

Future Directions

The potential applications of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride in scientific research are numerous. It has been studied for its potential use in drug synthesis, materials science, and biochemistry. It may also have potential applications in the development of new therapeutic agents, as well as in the detection and quantification of biomolecules. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as to identify any potential risks associated with its use.

Synthesis Methods

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride is synthesized in a two-step process, beginning with the reaction of 2-chloro-5-fluoropyrimidine and diethyl amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to form the desired product, this compound.

properties

IUPAC Name

2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClFN3.ClH/c1-3-13(4-2)7-6(10)5-11-8(9)12-7;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJYFPVQQUJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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